4-Fluoro-N-(pyridin-4-yl)benzamide is a chemical compound that falls under the category of amides, specifically featuring a fluorinated aromatic ring and a pyridine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realm of pharmaceuticals. Its structure includes a fluorine atom attached to a benzamide group, which is further substituted with a pyridine ring at the nitrogen atom.
The compound can be synthesized through various methods, often involving the reaction of fluorinated benzoyl chlorides with pyridine derivatives. The synthesis typically requires controlled conditions to ensure high yields and purity.
4-Fluoro-N-(pyridin-4-yl)benzamide is classified as:
The synthesis of 4-fluoro-N-(pyridin-4-yl)benzamide can be achieved through several routes, primarily involving the acylation of pyridine derivatives. A common method involves:
The synthesis may involve monitoring the reaction progress using thin-layer chromatography (TLC) and characterizing the final product using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure.
The molecular formula for 4-fluoro-N-(pyridin-4-yl)benzamide is . The compound features:
Key structural data includes:
4-Fluoro-N-(pyridin-4-yl)benzamide can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to enhance yields and selectivity.
The biological activity of 4-fluoro-N-(pyridin-4-yl)benzamide is primarily attributed to its interaction with molecular targets within biological systems:
Experimental data suggest that compounds with similar structures exhibit significant biological activities, including anti-inflammatory and anticancer properties.
4-Fluoro-N-(pyridin-4-yl)benzamide has potential applications in various fields:
The core scaffold of 4-fluoro-N-(pyridin-4-yl)benzamide (CAS 113204-25-4, MW 216.21 g/mol) integrates two aromatic systems: a fluorinated benzene ring and a nitrogen-containing pyridine ring, connected via an amide linkage. The primary synthetic route involves the direct coupling of 4-fluorobenzoic acid derivatives with 4-aminopyridine. A high-yielding approach employs 4-fluorobenzoyl chloride as the acylating agent reacted with 4-aminopyridine in anhydrous tetrahydrofuran (THF) at 0–5°C, followed by gradual warming to room temperature [2] [5]. Alternative routes utilize in situ activation of 4-fluorobenzoic acid using coupling reagents like propylphosphonic anhydride (T3P®), achieving yields >85% under mild conditions [9]. Key challenges include suppressing pyridine N-oxidation and minimizing diacylation byproducts, addressed through strict temperature control and stoichiometric precision (limiting acyl chloride to 1.05 equivalents) [2].
Table 1: Synthetic Routes for Core Scaffold Construction
Starting Materials | Reaction Conditions | Solvent | Yield (%) |
---|---|---|---|
4-Fluorobenzoyl chloride + 4-Aminopyridine | 0°C → RT, 12 h | THF | 78–82 |
4-Fluorobenzoic acid + 4-Aminopyridine | T3P®, RT, 3 h | DCM | 85–90 |
Ethyl 4-fluorobenzoate + 4-Aminopyridine | Microwave, 150°C, 30 min | Toluene | 70 |
Amide bond formation between the carboxylic acid and amine components employs diverse activation strategies:
Critical parameters include:
The para-fluorine atom on the benzamide moiety exhibits enhanced reactivity toward nucleophilic aromatic substitution (SNAr) due to the electron-withdrawing amide group. Key catalytic systems enable functionalization:
Table 2: Nucleophilic Aromatic Substitution Reactions
Nucleophile | Catalyst/System | Conditions | Product | Yield (%) |
---|---|---|---|---|
Morpholine | TBAB (PTC) | Toluene/H2O, 80°C | N-(Pyridin-4-yl)-4-morpholinobenzamide | 75 |
Piperidine | None | DMF, μW 150°C, 20 min | 4-(Piperidin-1-yl)-N-(pyridin-4-yl)benzamide | 90 |
Phenylboronic acid | Pd(PPh3)4, K2CO3 | Toluene/H2O, 80°C | 4-Biphenyl-4'-yl-N-(pyridin-4-yl)benzamide | 82 |
Crude 4-fluoro-N-(pyridin-4-yl)benzamide typically contains residual solvents, unreacted starting materials, and regioisomeric impurities. Optimization strategies include:
Table 3: Purification Methods and Purity Outcomes
Method | Conditions | Purity (%) | Recovery (%) |
---|---|---|---|
Ethanol/water recrystallization | 3:1, −20°C crystallization | 99.5 | 85 |
Silica gel chromatography | EtOAc/MeOH (95:5), isocratic | 98.2 | 75 |
Preparative HPLC | C18 column, MeCN/H2O (55:45) | 99.8 | 65 |
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0